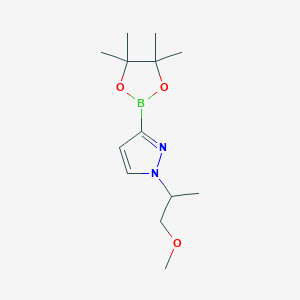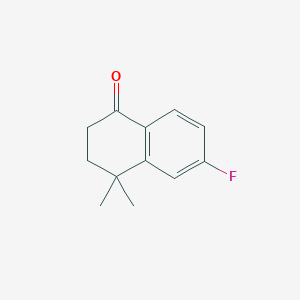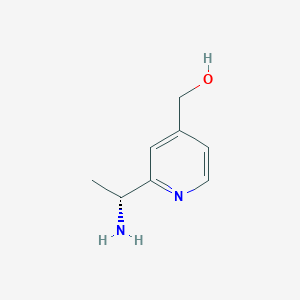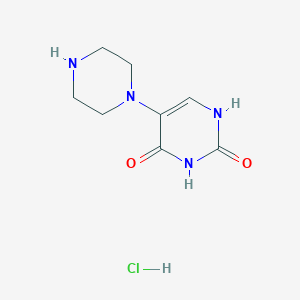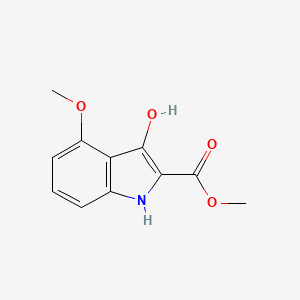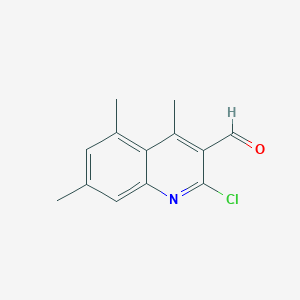
4-Iodo-2,5-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2,5-dimethylpyridine is a halogenated heterocyclic compound with the molecular formula C7H8IN It is a derivative of pyridine, where iodine is substituted at the 4th position and methyl groups are substituted at the 2nd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,5-dimethylpyridine typically involves the iodination of 2,5-dimethylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process. This involves the initial nitration of 2,5-dimethylpyridine, followed by reduction to form the corresponding amine. The amine is then diazotized and subsequently iodinated to yield the final product. This method is advantageous due to its scalability and relatively high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically employed under mild to moderate temperatures.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides or nitriles can be formed.
Coupling Products: Biaryl compounds are commonly formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Iodo-2,5-dimethylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of heterocyclic compounds.
Pharmaceuticals: It is used in the synthesis of potential drug candidates due to its ability to undergo various chemical transformations.
Material Science: It is utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2,5-dimethylpyridine largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the pyridine ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the boronic acid .
Comparison with Similar Compounds
- 2-Iodo-5-methylpyridine
- 3-Iodo-2,5-dimethylpyridine
- 4-Iodo-3,5-dimethylpyridine
Comparison: 4-Iodo-2,5-dimethylpyridine is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and the types of reactions it can undergo. For example, the presence of methyl groups at the 2nd and 5th positions can provide steric hindrance, affecting the compound’s behavior in substitution reactions compared to its isomers .
Properties
Molecular Formula |
C7H8IN |
|---|---|
Molecular Weight |
233.05 g/mol |
IUPAC Name |
4-iodo-2,5-dimethylpyridine |
InChI |
InChI=1S/C7H8IN/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3 |
InChI Key |
GNBUIYQLKHMYJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



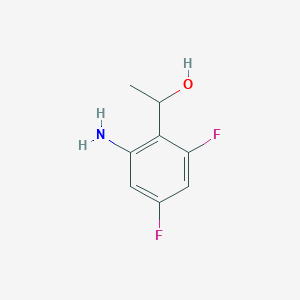

![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12968702.png)
